molecular formula C18H24N4O3S2 B2723039 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034232-57-8

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2723039
CAS RN: 2034232-57-8
M. Wt: 408.54
InChI Key: LIFVCXNFKCQPFH-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Structure-Activity Relationships

  • Research on cannabinoids and their antagonists, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), focuses on molecular interactions with the CB1 cannabinoid receptor. These studies utilize molecular orbital methods and 3D-quantitative structure-activity relationship models to understand the steric and electrostatic interactions that govern receptor binding and activity (Shim et al., 2002). Another study elaborates on the structure-activity relationships of pyrazole derivatives as CB1 receptor antagonists, highlighting the structural requirements for potent antagonistic activity (Lan et al., 1999).

Novel Synthesis and Therapeutic Potential

  • The synthesis and evaluation of novel compounds for their therapeutic potential are central themes in medicinal chemistry. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and assessed for their anti-inflammatory and analgesic properties, showing significant activity (Abu‐Hashem et al., 2020). Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, indicating the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

Application in Imaging and Pharmacology

  • Compounds with a similar structural motif have been utilized in the development of imaging agents for neuroinflammation, as demonstrated by the synthesis of a potential PET agent for imaging of IRAK4 enzyme (Wang et al., 2018). Additionally, cannabinoid CB1 receptor antagonists have been studied for their potential antiobesity effects in diet-induced obese mice, offering insights into the pharmacological applications of these compounds (Hildebrandt et al., 2003).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-13-16(26-18(19-13)22-7-2-3-8-22)17(23)20-14-4-9-21(10-5-14)15-6-11-27(24,25)12-15/h2-3,7-8,14-15H,4-6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFVCXNFKCQPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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